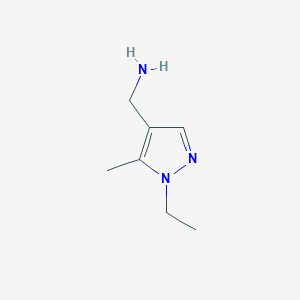

1-(1-ethyl-5-methyl-1H-pyrazol-4-yl)methanamine

Description

1-(1-Ethyl-5-methyl-1H-pyrazol-4-yl)methanamine (CAS: 898046-26-9) is a pyrazole-derived amine with a molecular formula of C₈H₁₅N₃ and a molecular weight of 153.23 g/mol (calculated from structural data in ). This compound features a pyrazole ring substituted with an ethyl group at the N1 position, a methyl group at the C5 position, and a methanamine group at the C4 position. It is commonly utilized in pharmaceutical and agrochemical research as a building block for synthesizing heterocyclic derivatives. With a purity of 95%, it is commercially available for laboratory use under controlled conditions .

Properties

IUPAC Name |

(1-ethyl-5-methylpyrazol-4-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13N3/c1-3-10-6(2)7(4-8)5-9-10/h5H,3-4,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYHPBQDJDVJZBQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=C(C=N1)CN)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30427423 | |

| Record name | 1-(1-ethyl-5-methyl-1H-pyrazol-4-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30427423 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898046-26-9 | |

| Record name | 1-(1-ethyl-5-methyl-1H-pyrazol-4-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30427423 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Scientific Research Applications

Biological Activities

The compound exhibits a range of biological activities that make it significant in medicinal research:

- Antimicrobial Activity : Research indicates that 1-(1-ethyl-5-methyl-1H-pyrazol-4-yl)methanamine demonstrates potent antimicrobial properties. It has shown superior activity against various bacterial and fungal strains, making it a candidate for developing new antibiotics.

- Antileishmanial and Antimalarial Activities : The compound has been evaluated for its antileishmanial properties, displaying an IC50 value of 0.018 µM, significantly more active than standard treatments like miltefosine and amphotericin B. This suggests its potential as a therapeutic agent for parasitic infections.

- Anticancer Potential : Studies have indicated that derivatives of this compound possess anticancer activities against various cancer cell lines. The mechanisms likely involve modulation of enzyme activity and receptor interactions, which are crucial for signal transduction in cancer progression.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of this compound against various pathogens. The results indicated that the compound exhibited significant inhibition against both Gram-positive and Gram-negative bacteria, highlighting its potential as a broad-spectrum antimicrobial agent.

Case Study 2: Anticancer Activity

In vitro studies on cancer cell lines revealed that derivatives of this compound demonstrated significant cytotoxicity. The mechanisms were explored through molecular docking studies, indicating that the compound interacts with specific targets involved in cancer cell proliferation and survival pathways.

Mechanism of Action

The compound exerts its effects primarily through interactions with specific molecular targets, such as enzymes and receptors. For instance, in medicinal applications, it may inhibit enzymes involved in inflammatory pathways, thereby reducing inflammation. The pyrazole ring’s nitrogen atoms can form hydrogen bonds with active site residues, enhancing binding affinity .

Comparison with Similar Compounds

1-(1,3-Dimethyl-1H-pyrazol-4-yl)methanamine

- CAS : 1197234-43-7

- Molecular Formula : C₆H₁₁N₃ (oxalate salt: C₈H₁₃N₃O₄)

- Substituents : Methyl groups at N1 and C3 positions.

- However, the oxalate salt form () introduces additional hydrogen-bonding capacity, which may influence crystallinity and stability .

1-(1-Ethyl-1H-pyrazol-5-yl)-N-methylmethanamine

- CAS: Not explicitly provided (PDB ligand LM6).

- Molecular Formula : C₇H₁₃N₃

- Substituents : Ethyl group at N1, methanamine at C5, and N-methylation.

- Key Differences : The methanamine group at C5 (vs. C4 in the target compound) alters the spatial orientation of the amine, which could affect receptor binding in bioactive molecules. The N-methylation reduces basicity, impacting protonation states under physiological conditions .

[1-Methyl-4-(trifluoromethyl)-1H-pyrazol-5-yl]methanamine

- CAS : 1823875-42-8

- Molecular Formula : C₆H₈F₃N₃

- Substituents : Trifluoromethyl group at C4 and methyl at N1.

- Key Differences : The electron-withdrawing trifluoromethyl group enhances metabolic stability and lipophilicity, making this analog more suitable for drug candidates targeting hydrophobic binding pockets .

Heterocyclic Variants with Methanamine Groups

1-(4-Ethyl-2-methyl-1,3-thiazol-5-yl)methanamine

- CAS: Not explicitly provided.

- Molecular Formula : C₇H₁₂N₂S

- Substituents : Ethyl at C4 and methyl at C2 on a thiazole ring.

- Thiazole derivatives often exhibit distinct electronic properties, influencing reactivity in cross-coupling reactions .

Target Compound

- No explicit safety data is available for 1-(1-ethyl-5-methyl-1H-pyrazol-4-yl)methanamine. However, structurally related pyrazole-methanamines (e.g., ) are classified as: Skin Irritant (Category 2) Eye Irritant (Category 2A) Respiratory Irritant (STOT SE 3) Precautionary measures include using PPE and ensuring adequate ventilation .

1-((1H-Indazol-3-yl)methyl)piperidin-4-yl)methanamine

- CAS : 1708379-91-2

- Hazards : Similar to pyrazole analogs but with additional risks due to the indazole moiety, which may exhibit higher toxicity. Emergency procedures include using water spray for firefighting and inert materials for spill containment .

Physicochemical and Functional Comparison

Research Implications

- Drug Design : The ethyl and methyl groups in the target compound balance lipophilicity and steric effects, making it a versatile intermediate. Trifluoromethyl analogs () offer enhanced metabolic stability for lead optimization.

- Safety : The absence of explicit toxicity data for the target compound underscores the need for rigorous safety testing, guided by hazards observed in related structures (e.g., respiratory irritation ).

- Synthetic Utility : Thiazole and indazole variants () demonstrate the adaptability of methanamine derivatives in diversifying heterocyclic libraries for high-throughput screening.

Biological Activity

1-(1-ethyl-5-methyl-1H-pyrazol-4-yl)methanamine, a compound characterized by its unique pyrazole structure, has garnered attention in medicinal chemistry for its diverse biological activities. This article presents a detailed overview of its biological activity, including its mechanisms of action, therapeutic potential, and relevant research findings.

- Molecular Formula : C₇H₁₃N₃

- Molecular Weight : 139.2 g/mol

- Structure : The compound features an ethyl group and a methyl group attached to the pyrazole ring, which influences its biological interactions.

Biological Activities

The compound exhibits a broad spectrum of biological activities, including:

- Antimicrobial Activity : Research indicates significant antibacterial and antifungal properties against various strains, suggesting its potential as an antimicrobial agent .

- Anticancer Effects : this compound has shown promising results in inhibiting the proliferation of several cancer cell lines, including liver (HepG2) and cervical (HeLa) cancer cells. Studies report growth inhibition percentages of 54.25% and 38.44%, respectively .

- Anti-inflammatory Properties : The compound may modulate inflammatory pathways, making it a candidate for anti-inflammatory therapies.

The mechanisms underlying the biological activities of this compound include:

- Enzyme Interaction : The compound can bind to specific enzymes or receptors, altering their activity. This interaction may inhibit enzyme activity by blocking substrate binding at the active site.

- Signal Transduction Modulation : By influencing cellular signaling pathways, the compound can affect various physiological processes related to inflammation and cancer progression .

Table 1: Summary of Biological Activities

Case Study: Anticancer Activity

A study evaluated the anticancer effects of this compound on various cancer cell lines. The results indicated significant antiproliferative effects, particularly on liver cancer cells (HepG2), with a mean growth inhibition percentage of 54.25%. These findings suggest that this compound may serve as a lead structure for developing new anticancer agents .

Case Study: Antimicrobial Efficacy

In another investigation focusing on antimicrobial properties, the compound demonstrated superior activity against both Gram-positive and Gram-negative bacteria. The study highlighted its potential as a therapeutic agent in treating infections caused by resistant bacterial strains .

Preparation Methods

Starting Materials and Ring Construction

- The pyrazole ring is commonly synthesized by condensation of hydrazines with β-diketones or β-keto esters. For example, ethyl acetoacetate (ethyl 3-oxobutanoate) can be reacted with hydrazine hydrate to form 1-ethyl-5-methylpyrazole derivatives.

- The ethyl group at the 1-position is introduced via the alkylation of the pyrazole nitrogen or by using ethyl-substituted hydrazines or β-keto esters.

- The methyl group at the 5-position is typically derived from the methyl substituent on the β-keto ester or diketone precursor.

Representative Reaction Conditions

- Reaction of ethyl acetoacetate with hydrazine hydrate in ethanol under reflux conditions (60–75°C) for several hours (e.g., 2–10 hours) yields the 1-ethyl-5-methylpyrazole intermediate.

- The reaction is often monitored by thin-layer chromatography (TLC) and purified by extraction and chromatography.

Introduction of the Methanamine Group at the 4-Position

Common Synthetic Routes

- Reductive amination : The 4-position of the pyrazole ring can be functionalized by first introducing an aldehyde or halomethyl group, followed by reaction with ammonia or a primary amine and reduction.

- Nucleophilic substitution : Halomethyl derivatives of the pyrazole (e.g., 4-chloromethyl or 4-bromomethyl pyrazoles) can be reacted with ammonia or amines to substitute the halogen with an amine group.

- Mannich-type reactions : Condensation of the pyrazole with formaldehyde and methylamine hydrochloride under controlled conditions can yield the methanamine substituent.

Example Procedure

- Methylamine hydrochloride (25 mmol) and paraformaldehyde (30 mM, 6 equivalents) are combined in absolute ethanol (0.5 M) and heated at 60°C for 2 hours.

- The substituted pyrazole (e.g., 3,5-dimethyl-1-phenylpyrazole) is then added, and the mixture is heated to 75°C and stirred for 10 hours.

- After cooling, the solvent is removed under reduced pressure, and the residue is extracted with chloroform and washed with saturated sodium bicarbonate solution.

- The organic layer is dried over sodium sulfate, concentrated, and purified by flash chromatography to yield the methanamine-substituted pyrazole as an oil or solid with yields around 80% or higher.

Reaction Conditions and Reagents

| Step | Reagents/Conditions | Notes |

|---|---|---|

| Pyrazole ring formation | Ethyl acetoacetate, hydrazine hydrate, EtOH, reflux (60–75°C) | Typical reaction time: 2–10 hours |

| Methanamine introduction | Methylamine hydrochloride, paraformaldehyde, EtOH, 60–75°C | Reductive amination or Mannich reaction |

| Purification | Extraction with CHCl3, washing with NaHCO3, drying over Na2SO4, flash chromatography | Solvent system: EtOAc:hexanes (1:1) or CHCl3:MeOH (9:1) |

Characterization and Yield Data

- Yields for the methanamine-substituted pyrazole typically range from 38% to 82%, depending on the exact substituents and reaction conditions.

- Melting points for similar compounds are reported in the range of 72–87°C.

- Spectroscopic characterization includes:

- 1H NMR : Signals corresponding to methyl groups (singlets around δ 2.1–2.6 ppm), methylene protons adjacent to amine (singlets or doublets around δ 3.2–4.1 ppm), and aromatic pyrazole protons (multiplets around δ 7.0–7.9 ppm).

- High-resolution mass spectrometry (HRMS) : Confirms molecular weight and formula.

- IR spectroscopy : NH stretching bands around 3300 cm⁻¹.

Summary Table of Preparation Methods

| Preparation Step | Method Description | Typical Reagents/Conditions | Yield (%) | Reference Notes |

|---|---|---|---|---|

| Pyrazole ring synthesis | Condensation of ethyl acetoacetate with hydrazine | Ethanol, reflux 60–75°C, 2–10 h | 70–90 | Common pyrazole synthesis method |

| Methanamine group introduction | Mannich-type reaction with methylamine and formaldehyde | Methylamine HCl, paraformaldehyde, EtOH, 60–75°C, 10 h | 38–82 | Flash chromatography purification |

| Purification | Extraction, washing, drying, chromatography | CHCl3, NaHCO3 wash, Na2SO4 drying | — | Ensures high purity |

| Characterization | 1H NMR, HRMS, IR | Standard spectroscopic techniques | — | Confirms structure and purity |

Research Findings and Optimization Notes

- The choice of solvent (ethanol, methanol, or chloroform) and temperature control is critical for maximizing yield and minimizing side reactions.

- Using methylamine hydrochloride with paraformaldehyde under controlled heating provides efficient introduction of the methanamine group.

- Purification by flash chromatography with appropriate solvent systems (e.g., ethyl acetate/hexanes or chloroform/methanol mixtures) is effective for isolating pure products.

- Spectroscopic data align well with expected chemical shifts and molecular weights, confirming the successful synthesis of the target compound.

- Industrial scale-up may involve continuous flow synthesis and automated purification to improve efficiency and reproducibility.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-(1-ethyl-5-methyl-1H-pyrazol-4-yl)methanamine, and how can purity be optimized?

- Methodology : The compound can be synthesized via cyclocondensation reactions using precursors like ethyl acetoacetate and substituted hydrazines. For example, pyrazole derivatives are often synthesized through cyclocondensation of β-ketoesters with arylhydrazines under reflux conditions in ethanol or DMF . Purification involves column chromatography or recrystallization using solvents like ethyl acetate/hexane mixtures. Purity (>95%) is confirmed via HPLC with UV detection (λ = 254 nm) and NMR spectroscopy (¹H/¹³C) to verify structural integrity .

Q. What spectroscopic techniques are critical for characterizing this compound?

- Key Techniques :

- ¹H/¹³C NMR : Assign pyrazole ring protons (δ 6.5–7.5 ppm) and methyl/ethyl substituents (δ 1.2–2.5 ppm). Methanamine protons appear as a singlet near δ 3.0–3.5 ppm .

- IR Spectroscopy : Confirm NH₂ stretches (~3350 cm⁻¹) and pyrazole ring vibrations (1600–1500 cm⁻¹) .

- Mass Spectrometry (ESI-MS) : Validate molecular weight (e.g., [M+H]⁺ peak at m/z 180.1 for C₈H₁₄N₃) .

Q. What safety protocols are recommended for handling this compound in the lab?

- Guidelines :

- Use P95/P1 respirators for particulate protection and OV/AG/P99 filters for vapor exposure .

- Wear nitrile gloves and chemical-resistant suits to prevent dermal contact.

- Store in airtight containers under inert gas (N₂/Ar) at 4°C to avoid degradation .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in molecular conformation?

- Approach : Single-crystal X-ray diffraction (SCXRD) using SHELXL for refinement . ORTEP-3 visualizes thermal ellipsoids to assess bond angles and torsional strain. For example, pyrazole ring planarity and methanamine orientation can be validated with residual density maps . Discrepancies in bond lengths (>0.02 Å) may indicate disorder, requiring TWINABS for data correction .

Q. How do structural modifications (e.g., nitro or pyrrolidine groups) impact bioactivity?

- Structure-Activity Relationship (SAR) :

- Nitro substituents : Enhance electrophilicity, potentially increasing binding to cysteine residues in enzymes (e.g., kinase inhibitors) .

- Pyrrolidine moieties : Improve solubility and membrane permeability via hydrogen bonding with biological targets .

- Experimental Validation : Use in vitro assays (e.g., enzyme inhibition IC₅₀) and molecular docking (AutoDock Vina) to compare derivatives .

Q. What strategies address contradictions in spectral or bioactivity data?

- Troubleshooting :

- Spectral conflicts : Re-examine solvent effects (e.g., DMSO-d₆ vs. CDCl₃) on NMR shifts. Use 2D-COSY to confirm coupling patterns .

- Bioactivity variability : Standardize assay conditions (pH, temperature) and validate with positive controls (e.g., reference inhibitors in kinase assays) .

Q. How can computational modeling predict reactivity or metabolic pathways?

- In Silico Tools :

- Retrosynthesis : Use AI-driven platforms (e.g., Reaxys/PISTACHIO) to propose feasible synthetic routes .

- Metabolism Prediction : SwissADME or GLORYx to identify likely Phase I/II metabolites (e.g., N-demethylation or pyrazole ring oxidation) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.